![molecular formula C22H22N2O3 B2676956 3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-66-3](/img/no-structure.png)

3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to relevant scientific literature.Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound such as melting point, boiling point, solubility, and spectral data are not provided in the search results . For detailed property data, it is recommended to refer to relevant scientific literature or material safety data sheets .Scientific Research Applications

Materials Science Applications

In materials science, benzofuro[3,2-d]pyrimidine derivatives have been studied for their solubility properties in the context of molecular bulk heterojunction systems. A study by Walker et al. (2011) examined the solubilities of certain organic semiconductor materials, including benzofuro[3,2-d]pyrimidine derivatives, to optimize solvent selection based on cohesive energy densities. This research is significant for the development of high-efficiency organic photovoltaic devices (Walker et al., 2011).

Pharmaceutical Chemistry

In pharmaceutical chemistry, benzofuro[3,2-d]pyrimidine derivatives are explored for their potential biological activities. For instance, Wang et al. (2019) discussed the synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives using aza-Wittig reactions. These compounds exhibit varied biological activities, making them interesting targets for drug development (Wang et al., 2019).

Organic Synthesis

Benzofuro[3,2-d]pyrimidine derivatives are valuable intermediates in organic synthesis. Research by Osyanin et al. (2014) introduced a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the versatility of benzofuro[3,2-d]pyrimidine scaffolds in synthesizing complex heterocyclic compounds (Osyanin et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. It is recommended to refer to relevant scientific literature for detailed information on its biological activity and mode of action.

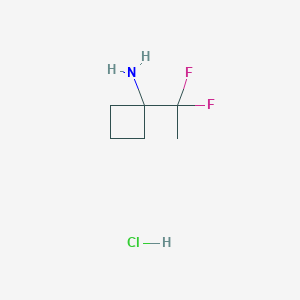

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-methylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one to form 3-butyl-4-[(2-methylphenyl)methylidene]-2H-chromen-2-one. This intermediate is then reacted with 2-aminopyrimidine-4,6-diol to form the final product.", "Starting Materials": [ "2-methylbenzaldehyde", "3-butyl-4-hydroxy-2H-chromen-2-one", "2-aminopyrimidine-4,6-diol" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate to form 3-butyl-4-[(2-methylphenyl)methylidene]-2H-chromen-2-one.", "Step 2: Reaction of 3-butyl-4-[(2-methylphenyl)methylidene]-2H-chromen-2-one with 2-aminopyrimidine-4,6-diol in the presence of a dehydrating agent such as phosphorus oxychloride to form 3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |

CAS RN |

892426-66-3 |

Product Name |

3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Molecular Formula |

C22H22N2O3 |

Molecular Weight |

362.429 |

IUPAC Name |

3-butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H22N2O3/c1-3-4-13-23-21(25)20-19(17-11-7-8-12-18(17)27-20)24(22(23)26)14-16-10-6-5-9-15(16)2/h5-12H,3-4,13-14H2,1-2H3 |

InChI Key |

XYXPVYLVPRMWRW-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC=C4C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)

![N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676881.png)

![N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2676884.png)

![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)

![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)